Hydrocinnamic Acid N-Hydroxysuccinimide Ester

Description

BenchChem offers high-quality Hydrocinnamic Acid N-Hydroxysuccinimide Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrocinnamic Acid N-Hydroxysuccinimide Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQSZJPOEKYNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553444 | |

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109318-10-7 | |

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hydrocinnamic Acid N-Hydroxysuccinimide Ester basic properties

An In-depth Technical Guide to Hydrocinnamic Acid N-Hydroxysuccinimide Ester: Principles and Applications

Authored by a Senior Application Scientist

Introduction: Beyond a Simple Crosslinker

Hydrocinnamic Acid N-Hydroxysuccinimide (NHS) Ester is a pivotal reagent in the landscape of bioconjugation and chemical biology. While it belongs to the well-established class of amine-reactive NHS esters, its unique hydrocinnamic acid moiety imparts specific characteristics that researchers can leverage for advanced applications. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of this compound, empowering researchers in drug development, proteomics, and materials science to design robust and reproducible experimental strategies. We will explore not just the "how" but the critical "why" behind its use, from fundamental chemical properties to detailed, field-tested protocols.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. The behavior of Hydrocinnamic Acid NHS Ester in solution—its stability, solubility, and reactivity—is dictated by its chemical structure. The molecule consists of a stable hydrocinnamic acid backbone, which provides a degree of hydrophobicity, and the highly reactive N-hydroxysuccinimide ester group, the engine of its conjugation capability[1].

Key Physicochemical Data

For ease of reference, the core properties of Hydrocinnamic Acid N-Hydroxysuccinimide Ester are summarized below.

| Property | Value | Source(s) |

| CAS Number | 109318-10-7 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Synonyms | Dihydrocinnamic acid NHS, 1-(1-Oxo-3-phenylpropoxy)-2,5-pyrrolidinedione | [2] |

The synthesis of this compound is typically achieved by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), within an anhydrous solvent to prevent premature hydrolysis of the active ester[3][4].

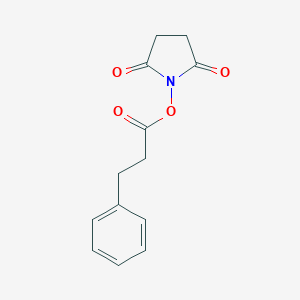

Visualization: Chemical Structure

Caption: Chemical structure of Hydrocinnamic Acid N-Hydroxysuccinimide Ester.

Part 2: The Reaction Mechanism - A Tale of Two Nucleophiles

The utility of any NHS ester hinges on its reaction with primary amines (-NH₂), typically found on the N-terminus of proteins or the side chain of lysine residues. This reaction is a classic example of nucleophilic acyl substitution, resulting in a highly stable amide bond.[5][6] However, this is not the only reaction possible. A competing and often detrimental reaction is hydrolysis, where water acts as a nucleophile, cleaving the ester and rendering the reagent inactive.

The success of any conjugation experiment is therefore a direct function of maximizing aminolysis while minimizing hydrolysis. The single most critical factor governing this balance is pH .

The Central Role of pH

-

Low pH (< 7.0): Primary amines are predominantly protonated (R-NH₃⁺). In this state, they are not nucleophilic and the desired conjugation reaction slows to a crawl.[5][7]

-

Optimal pH (7.2 - 8.5): A sufficient population of primary amines are deprotonated and nucleophilic (R-NH₂), allowing them to efficiently attack the ester's carbonyl carbon. While the rate of hydrolysis also increases, the rate of aminolysis increases more significantly, leading to efficient conjugation.[8][9] The ideal pH is often found to be between 8.3 and 8.5.[7][10][11]

-

High pH (> 9.0): The rate of hydrolysis becomes extremely rapid, drastically shortening the half-life of the NHS ester in solution. This can lead to significant reagent waste and low conjugation yields.[5]

Visualizing the Competing Reactions

Caption: Competing aminolysis and hydrolysis reactions for NHS esters.

Quantitative Impact of pH on Stability

The hydrolytic stability of NHS esters is quantifiable and demonstrates the critical need for precise buffer control.

| pH | Temperature | Half-life of NHS Ester | Source(s) |

| 7.0 | 0°C | 4-5 hours | [8] |

| 7.0 | Ambient | ~7 hours | [5] |

| 8.0 | 4°C | ~1 hour | [5] |

| 8.6 | 4°C | 10 minutes | [8] |

| 9.0 | Room Temperature | Minutes | [5] |

Expert Insight: The data clearly shows that working on ice or at 4°C can significantly extend the reagent's useful lifetime, especially at a slightly alkaline pH. For long incubation periods (e.g., overnight), performing the reaction at 4°C is highly recommended.[12]

Part 3: A Validated Experimental Protocol for Protein Conjugation

This section provides a robust, step-by-step protocol for conjugating Hydrocinnamic Acid NHS Ester to a protein. The logic behind each step is explained to ensure a self-validating workflow.

Critical Pre-Requisites: Buffer and Reagent Preparation

-

Buffer Selection (The Most Common Pitfall): The reaction buffer must not contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible as they will directly compete with the target protein for reaction with the NHS ester, drastically reducing conjugation efficiency.[5][13]

-

Protein Preparation: The protein of interest should be dissolved in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.[12] If the protein is in an incompatible buffer (like Tris), a buffer exchange must be performed using a desalting column or dialysis prior to starting.

-

NHS Ester Stock Solution: Hydrocinnamic Acid NHS Ester is moisture-sensitive and should be dissolved immediately before use.[13]

Step-by-Step Conjugation Workflow

-

Calculate Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. A common starting point for optimization is a 10- to 20-fold molar excess of the ester over the protein.[5] This ensures the reaction is driven towards the product, even with some competing hydrolysis.

-

Initiate the Reaction: Add the calculated volume of the freshly prepared NHS ester stock solution to the protein solution while gently vortexing or stirring.

-

Incubation: Incubate the reaction mixture. The optimal time and temperature depend on the stability of the protein and the desired degree of labeling.

-

Quench the Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing primary amines. Add 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[5][13]

-

Purify the Conjugate: It is crucial to remove unreacted ester, the hydrolyzed acid, and the NHS byproduct from the final protein conjugate. The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[5][12] Dialysis is also a viable alternative.

Workflow Visualization

Caption: General experimental workflow for protein modification using NHS esters.

Part 4: Applications and Broader Context

The utility of Hydrocinnamic Acid NHS Ester extends across multiple scientific domains. Its fundamental ability to form stable amide bonds makes it a valuable tool for:

-

Bioconjugation: It serves as a linker to attach various molecules, such as fluorescent dyes, quenchers, or biotin, to proteins, peptides, and other amine-containing biomolecules.[7][12] This is foundational for creating reagents for immunoassays, microscopy, and flow cytometry.

-

Drug Development: The hydrocinnamic acid moiety can be part of a larger linker system in antibody-drug conjugates (ADCs) or for developing prodrugs to improve the solubility and bioavailability of active pharmaceutical ingredients.[14][15]

-

Materials Science: The reagent can be used to functionalize surfaces that possess primary amines, creating materials with tailored biological or chemical properties.[1]

-

Proteomics and Chemical Biology: It is used to create probes for mapping ligandable hotspots on proteins, helping to identify new potential drug targets.[16]

The hydrophobic nature of the hydrocinnamic acid group can also influence the properties of the final conjugate, potentially affecting its solubility or interaction with biological membranes.[1] This is a key consideration for researchers when selecting a linker, as alternatives with different spacer arms (e.g., polyethylene glycol) can be used to modulate these properties.

Part 5: Safety and Handling

As with all laboratory reagents, proper handling is essential for safety and experimental success.

-

Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[17][18]

-

Health Hazards: The compound may cause skin, eye, and respiratory tract irritation.[17][18] In case of contact, flush the affected area with plenty of water.[19]

-

Storage and Stability: Hydrocinnamic Acid NHS Ester is sensitive to moisture.[13] Store tightly sealed in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Desiccants should be used. Unopened vials are stable for months, but once opened, the reagent should be used promptly as it will gradually hydrolyze upon exposure to atmospheric moisture.[20]

References

- 1. CAS 109318-10-7: HYDROCINNAMIC ACID N-HYDROXYSUCCINIMIDE E… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Hydrocinnamic Acid N-Hydroxysuccinimide Ester | 109318-10-7 | Benchchem [benchchem.com]

- 4. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 14. chemimpex.com [chemimpex.com]

- 15. mdpi.com [mdpi.com]

- 16. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. hmdb.ca [hmdb.ca]

- 20. N-Hydroxysuccinimide active ester [schem.jp]

An In-depth Technical Guide to the Synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester

<_>

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide (NHS) Ester, a critical reagent in bioconjugation and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical principles, a detailed and validated experimental protocol, and essential purification and characterization techniques. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific applications.

Introduction: The Significance of Amine-Reactive Crosslinkers

In the fields of drug delivery, diagnostics, and proteomics, the ability to covalently link molecules to proteins, peptides, and other biomolecules is paramount. Among the various chemical strategies, the activation of carboxylic acids to N-hydroxysuccinimide (NHS) esters for their subsequent reaction with primary amines is a robust and widely adopted method.[1][2] This approach is favored for its efficiency, selectivity towards primary amines (–NH₂), and the formation of a stable amide bond.[1]

Hydrocinnamic Acid N-Hydroxysuccinimide Ester, in particular, serves as a valuable non-cleavable and hydrophobic crosslinker. Its hydrocinnamic acid moiety provides a phenylpropyl group, which can be useful for introducing a spacer arm and altering the solubility of the resulting conjugate. Hydroxycinnamic acids and their derivatives are of growing interest due to their antioxidant properties and potential applications in biomedical, cosmetic, and food industries.[3][[“]][5][6] This guide will focus on the synthesis of the NHS ester of hydrocinnamic acid, a foundational building block for creating these advanced bioconjugates.

The Chemistry of NHS Ester Formation: A Mechanistic Perspective

The synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester involves the activation of the carboxylic acid group of hydrocinnamic acid. This is most commonly achieved using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of N-Hydroxysuccinimide (NHS).[1][7][8]

The reaction proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: The carbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to nucleophilic attack.

-

Formation of the NHS Ester: The N-Hydroxysuccinimide then acts as a nucleophile, attacking the O-acylisourea intermediate. This results in the formation of the stable NHS ester and the byproduct, N,N'-dicyclohexylurea (DCU).[8] DCU is conveniently insoluble in most common organic solvents, allowing for its easy removal by filtration.[8]

The overall reaction is efficient and generally proceeds with high yield under mild conditions.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol outlines a reliable method for the synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester.

3.1. Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| Hydrocinnamic Acid | C₉H₁₀O₂ | 150.17 | 1.0 g (6.66 mmol) | ≥98% |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | 0.84 g (7.33 mmol, 1.1 eq) | ≥98% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.51 g (7.33 mmol, 1.1 eq) | ≥99% |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 50 mL | ≥99.8% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed for purification | Reagent Grade |

| Hexanes | C₆H₁₄ | 86.18 | As needed for purification | Reagent Grade |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add hydrocinnamic acid (1.0 g, 6.66 mmol) and N-hydroxysuccinimide (0.84 g, 7.33 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Initiation of Reaction: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (1.51 g, 7.33 mmol) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred solution of hydrocinnamic acid and NHS at 0°C (ice bath).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][10] A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product, being more polar than the starting hydrocinnamic acid, will have a lower Rf value.

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.[8] Wash the filter cake with a small amount of cold dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.[11]

-

Visualization of the Synthesis and Workflow

4.1. Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of Hydrocinnamic Acid NHS Ester.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization of the Final Product

Proper characterization is crucial to confirm the identity and purity of the synthesized Hydrocinnamic Acid N-Hydroxysuccinimide Ester.

-

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for structural elucidation. The expected spectrum for the product would show characteristic peaks for the phenyl group, the ethyl chain of the hydrocinnamic moiety, and a singlet for the four equivalent protons of the succinimide ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₁₃H₁₃NO₄, MW: 247.25 g/mol ).[12]

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating. The clear visual cue of DCU precipitation provides a strong indication that the reaction is proceeding. Furthermore, the use of TLC allows for real-time monitoring of the conversion of the starting material to the product, ensuring that the reaction is allowed to go to completion before proceeding to the work-up. The final characterization by NMR and MS provides definitive proof of the product's identity and purity.

Conclusion

The synthesis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester via DCC/NHS coupling is a reliable and well-established method. By understanding the underlying chemical principles and following a validated protocol, researchers can confidently produce this valuable reagent for a wide range of applications in bioconjugation and materials science. The key to success lies in the use of anhydrous conditions to prevent hydrolysis of the activated ester and careful purification to remove the DCU byproduct and any unreacted starting materials.

References

-

CellMosaic. (n.d.). Small Molecule Activation. Retrieved from [Link]

-

Reddit. (2023, June 12). Anyone have a method of purifying NHS esters? r/Chempros. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, July 7). Purification of polar NHS esters. Retrieved from [Link]

- Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

N-Hydroxysuccinimide active ester. (n.d.). Retrieved from [Link]

- MDPI. (2024).

-

Consensus. (2024, October 10). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Retrieved from [Link]

- MDPI. (2024, October 10).

- CoLab. (2024, October 10). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications.

- National Institutes of Health. (n.d.).

-

Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

-

ResearchGate. (2024, August 26). (PDF) Exploring the Benefits of Natural Derived Bioconjugates from Hydroxy Cinnamates for Biomedical, Cosmetic, and Food Applications. Retrieved from [Link]

- E3S Web of Conferences. (2021).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000764). Retrieved from [Link]

-

PubChem. (n.d.). Hydrocinnamic Acid N-Hydroxysuccinimide Ester. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hydrocinnamic Acids: Application and Strategy of Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of carboxylic acid succinimidyl esters.

-

ResearchGate. (2025, September 20). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of (A) N-hydroxysuccinimide ester, and (B) N-palmitoyl chitosan. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. consensus.app [consensus.app]

- 5. Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. cellmosaic.com [cellmosaic.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

Hydrocinnamic Acid N-Hydroxysuccinimide Ester CAS number and structure

An In-depth Technical Guide to Hydrocinnamic Acid N-Hydroxysuccinimide Ester: Principles and Protocols for Bioconjugation

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Hydrocinnamic Acid N-Hydroxysuccinimide (NHS) Ester, a pivotal reagent in modern bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the fundamental chemistry, strategic considerations, and practical applications of this versatile crosslinker. We will dissect its mechanism of action, provide validated experimental workflows, and offer expert insights into leveraging its unique hydrophobic properties for advanced applications in protein modification, diagnostics, and therapeutics.

Introduction: Beyond a Simple Linker

N-Hydroxysuccinimide esters are a cornerstone of bioconjugation, celebrated for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[1][2] Within this class of reagents, Hydrocinnamic Acid N-Hydroxysuccinimide Ester (also known as Dihydrocinnamic acid NHS) stands out. It is not merely a tool for covalent linkage but also a means of introducing a defined, non-cleavable hydrophobic moiety—the 3-phenylpropanoyl group—onto a target molecule.[3] This dual functionality makes it an invaluable asset for applications where modulating the physicochemical properties of a bioconjugate is as critical as the conjugation itself. This guide offers a comprehensive analysis of its properties, reaction dynamics, and a robust framework for its successful implementation in the laboratory.

Physicochemical Properties and Core Structure

The efficacy of Hydrocinnamic Acid NHS Ester stems from its well-defined chemical architecture. The molecule consists of two primary functional domains: the amine-reactive NHS ester and the hydrophobic hydrocinnamate tail.

| Property | Value | Source(s) |

| CAS Number | 109318-10-7 | [3][4][5] |

| Molecular Formula | C₁₃H₁₃NO₄ | [4][6][7] |

| Molecular Weight | 247.25 g/mol | [4][7] |

| Appearance | White to off-white solid | [3] |

| Common Synonyms | Dihydrocinnamic acid NHS; 1-(1-Oxo-3-phenylpropoxy)-2,5-pyrrolidinedione; 2,5-Dioxopyrrolidin-1-yl 3-phenylpropanoate | [4][5][7] |

The structure is depicted below:

Figure 1. Chemical Structure of Hydrocinnamic Acid N-Hydroxysuccinimide Ester.

Figure 1. Chemical Structure of Hydrocinnamic Acid N-Hydroxysuccinimide Ester.

The Core Principle: Amine-Reactive Conjugation Chemistry

The primary utility of an NHS ester is to serve as an activated form of a carboxylic acid, enabling it to react efficiently and selectively with nucleophiles like primary amines under physiological conditions.[1]

Mechanism of Action: Amide Bond Formation

The conjugation reaction is a classic example of nucleophilic acyl substitution. The process is initiated when a deprotonated primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein) attacks the electrophilic carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which subsequently collapses, expelling the N-hydroxysuccinimide group—a highly stable leaving group. The result is the formation of a robust and irreversible amide bond.

Critical Reaction Parameters: The Key to Success

Controlling the reaction environment is paramount for achieving high conjugation efficiency while preserving the integrity of the biomolecule.

-

pH is the Master Variable : The reaction is profoundly pH-dependent.[8][9] The optimal pH range is typically 8.3-8.5.[1][8][10]

-

Expertise: Below pH 7.5, the concentration of the protonated, non-nucleophilic amine (R-NH₃⁺) increases, dramatically slowing the rate of aminolysis. Above pH 8.5-9.0, the competing reaction of ester hydrolysis accelerates significantly, consuming the reagent before it can react with the protein.[11] The chosen pH is therefore a carefully optimized compromise between maximizing amine reactivity and minimizing reagent degradation.

-

-

The Competing Reaction: Hydrolysis : NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the reagent inactive.[11] This process directly competes with the desired aminolysis reaction.

Synthesis and Quality Control

While commercially available, understanding the synthesis of Hydrocinnamic Acid NHS Ester provides insight into potential impurities. It is typically synthesized by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).[2]

Authoritative Grounding: The primary impurity in a degraded sample is the hydrolyzed parent carboxylic acid (hydrocinnamic acid), which is unreactive toward amines. Verifying the activity of the NHS ester before a critical experiment is a self-validating step that prevents the loss of valuable protein samples. A simple spectrophotometric assay can quantify the release of NHS (which absorbs at ~260 nm) upon complete hydrolysis to determine the percentage of active ester.[11][12]

Detailed Experimental Protocol: A Validated Protein Labeling Workflow

This protocol provides a robust, step-by-step methodology for the conjugation of Hydrocinnamic Acid NHS Ester to a protein.

Materials and Reagents

-

Protein of interest (1-10 mg/mL)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 1X PBS, with pH adjusted to 8.3)

-

Causality: This buffer system maintains the optimal pH for the reaction while being free of primary amines that would otherwise compete with the protein.[1]

-

-

Hydrocinnamic Acid N-Hydroxysuccinimide Ester

-

Anhydrous Solvent: High-purity, anhydrous DMSO or DMF.[10]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

-

Purification Column: Gel filtration/desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., 1X PBS, pH 7.4).[1]

Experimental Workflow Diagram

Step-by-Step Procedure

-

Protein Preparation: Ensure the protein is in the amine-free Reaction Buffer. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using a desalting column or dialysis. Adjust the final protein concentration to 1-10 mg/mL.

-

NHS Ester Stock Solution Preparation: Immediately prior to the reaction, dissolve the Hydrocinnamic Acid NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Expertise: Do not store the NHS ester in solution for extended periods. The presence of trace amounts of water will lead to hydrolysis and a loss of reactivity.[1]

-

-

Stoichiometry Calculation: Determine the volume of the NHS ester stock to add to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for achieving a moderate Degree of Labeling (DOL). The optimal ratio must be determined empirically for each specific protein.

-

Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the stirring protein solution. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Light-sensitive applications should be protected from light.[8]

-

Quenching (Optional but Recommended): To terminate the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

Causality: This step consumes any unreacted NHS ester, preventing non-specific modification of other molecules in downstream applications.

-

-

Purification of the Conjugate: Separate the labeled protein from unreacted NHS ester, the NHS leaving group, and the hydrolyzed acid by applying the reaction mixture to a pre-equilibrated gel filtration column.[1][13] Collect fractions and monitor the protein elution using absorbance at 280 nm.

-

Characterization and Storage: Pool the protein-containing fractions. Determine the final protein concentration (e.g., via Bradford or BCA assay). The Degree of Labeling can be determined using techniques like mass spectrometry. Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[13]

Applications and Strategic Considerations

The unique hydrophobic character of the hydrocinnamate moiety opens avenues for specialized applications beyond simple labeling.

-

Hydrophobic Linkers in ADCs: In the context of Antibody-Drug Conjugates, the linker plays a crucial role in the overall efficacy and pharmacokinetic profile. A hydrophobic linker like hydrocinnamate can influence the solubility, aggregation propensity, and cell permeability of the final ADC.[3]

-

Modulating Protein-Membrane Interactions: Covalently attaching hydrophobic tags to a protein can enhance its interaction with lipid bilayers or other hydrophobic surfaces, a useful strategy in cell biology and diagnostics.[14]

-

Biomaterial Surface Modification: The ester can be used to functionalize amine-coated surfaces (e.g., nanoparticles, microplates), rendering them more hydrophobic for specific binding assays or material science applications.[3]

-

Foundation for Complex Bioconjugates: Hydrocinnamic acid is part of a broader family of hydroxycinnamic acids (HCAs) that are being explored for creating advanced bioconjugates with antioxidant or UV-protective properties for biomedical and cosmetic applications.[15][[“]][17]

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Inactive (hydrolyzed) NHS ester. 2. Incorrect reaction pH (too low). 3. Presence of competing primary amines in the protein buffer (e.g., Tris). | 1. Use a fresh vial of the reagent; prepare stock solution immediately before use in anhydrous solvent. 2. Verify buffer pH is between 8.0 and 8.5. 3. Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate. |

| Protein Precipitation | 1. High Degree of Labeling with a hydrophobic moiety. 2. Use of excessive organic solvent (DMSO/DMF). | 1. Reduce the molar excess of the NHS ester in the reaction. 2. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 5-10% (v/v). |

| Inconsistent Results | 1. Inconsistent reagent quality. 2. Fluctuation in reaction time or temperature. | 1. Qualify new batches of the NHS ester. 2. Standardize all reaction parameters (time, temperature, pH) across experiments. |

Conclusion

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is a powerful and versatile tool in the bioconjugation scientist's arsenal. Its reliable amine-reactive chemistry, coupled with the ability to introduce a defined hydrophobic element, provides a sophisticated method for creating functional biomolecules. By understanding the underlying chemical principles, carefully controlling reaction parameters, and adhering to validated protocols, researchers can effectively harness this reagent to advance their work in drug discovery, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 3. CAS 109318-10-7: HYDROCINNAMIC ACID N-HYDROXYSUCCINIMIDE E… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. ChemTik Products [chemtik.com]

- 7. 109318-10-7 CAS MSDS (HYDROCINNAMIC ACID N-HYDROXYSUCCINIMIDE ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. interchim.fr [interchim.fr]

- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. Hydrocinnamic Acid N-Hydroxysuccinimide Ester | 109318-10-7 | Benchchem [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. consensus.app [consensus.app]

- 17. researchgate.net [researchgate.net]

mechanism of action of Hydrocinnamic Acid N-Hydroxysuccinimide Ester

An In-Depth Technical Guide to the Mechanism of Action of Hydrocinnamic Acid N-Hydroxysuccinimide Ester

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical principles and practical considerations governing the use of Hydrocinnamic Acid N-Hydroxysuccinimide (NHS) Ester, a cornerstone reagent in modern bioconjugation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring the design of robust and reproducible conjugation strategies.

Introduction: The Architecture of a Versatile Bioconjugation Reagent

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is a chemical compound that covalently attaches the hydrocinnamic acid moiety to other molecules, typically biomolecules like proteins, peptides, or amino-modified oligonucleotides.[1][2][3] Its utility stems from a bifunctional architecture:

-

The Hydrocinnamic Acid Moiety: This is the "payload" of the molecule. Its hydrophobic properties can influence the solubility and biological interactions of the final conjugate.[3]

-

The N-Hydroxysuccinimide (NHS) Ester: This is the reactive "engine" of the molecule. It is an activated ester group designed for high reactivity and selectivity towards primary aliphatic amines.[4][5]

This combination makes the reagent a powerful tool for introducing a specific chemical group onto a biological target, enabling a wide array of applications from diagnostics to therapeutic development.[6]

The Core Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction enabling bioconjugation with Hydrocinnamic Acid NHS Ester is a nucleophilic acyl substitution.[6][7] The primary targets on biomolecules are the unprotonated primary amines (–NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[5][6][7]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[4][7]

-

Collapse and Release of Leaving Group: The intermediate collapses, reforming the carbonyl double bond. This expels the N-hydroxysuccinimide (NHS) group, which is a stable leaving group.

-

Formation of a Stable Amide Bond: The final result is a highly stable covalent amide bond linking the hydrocinnamic acid moiety to the target molecule.[4][7][]

This reaction is favored for its ability to proceed under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules.[7][]

The Critical Competing Reaction: Hydrolysis

The primary challenge in using NHS esters is their susceptibility to hydrolysis in aqueous solutions.[9] Water molecules can also act as nucleophiles, attacking the ester in a competing reaction.[6][7] This process regenerates the original carboxylic acid (hydrocinnamic acid) and releases NHS, rendering the reagent inactive for the desired conjugation.[9][10]

The efficiency of any labeling experiment is therefore a race between two reactions: the desired aminolysis and the undesired hydrolysis. The goal of a well-designed protocol is to maximize the rate of aminolysis while minimizing the rate of hydrolysis.

Methodology:

-

Prepare Protein Solution: Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3, to a final concentration of 2-5 mg/mL. [11]Ensure the initial protein solution is free of amine-containing stabilizers like Tris or gelatin. [11]2. Prepare NHS Ester Stock Solution: Immediately before initiating the reaction, allow the vial of Hydrocinnamic Acid NHS Ester to warm to room temperature. [11]Add anhydrous DMSO to prepare a 10 mM stock solution. [6][11]Vortex to fully dissolve. Aqueous solutions of NHS esters are not stable and should be used immediately. [1][11]3. Perform the Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the 10 mM NHS ester stock solution. [6]Allow the reaction to proceed for 1 hour at room temperature, protected from light. [11]4. Quench the Reaction (Optional but Recommended): To stop the reaction and ensure no residual reactive ester remains, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. [10]Incubate for an additional 15-30 minutes.

-

Purify the Conjugate: Separate the labeled protein from excess, unreacted reagent and the NHS byproduct. [1][7]The most common method for macromolecules is gel filtration (e.g., a G-25 desalting column) equilibrated with a suitable storage buffer like PBS. [1][12]Dialysis is another effective alternative.

-

Characterize the Final Product: Determine the final concentration of the conjugated protein and assess the degree of labeling (DOL) using appropriate analytical techniques.

Conclusion

The is a well-defined nucleophilic acyl substitution that forms a stable amide bond with primary amines. However, its effectiveness in a practical setting is dictated by the kinetics of this reaction relative to the competing hydrolysis of the ester. By understanding the causality behind key experimental parameters—most critically pH and buffer composition—researchers can minimize the impact of hydrolysis and maximize the efficiency of their conjugation strategies. This knowledge is paramount for achieving consistent, reproducible results in the development of labeled antibodies, protein tracers, and other essential tools for research and drug development.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved January 3, 2026, from [Link]

-

NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved January 3, 2026, from [Link]

-

NHS-ester-protein-labeling. (2022, December 2). Protocols.io. Retrieved January 3, 2026, from [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved January 3, 2026, from [Link]

-

Matuszak, G. P., & Mivechi, M. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved January 3, 2026, from [Link]

-

Wegner, G. J., Lee, H. J., & Corn, R. M. (2002). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Retrieved January 3, 2026, from [Link]

-

NHS ester labeling of amino biomolecules. (n.d.). Click Chemistry Tools. Retrieved January 3, 2026, from [Link]

-

N-Hydroxysuccinimide active ester. (n.d.). Watanabe Chemical. Retrieved January 3, 2026, from [Link]

-

Mechanism of action of hydroxycinnamic acid derivatives and commercial... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. CAS 109318-10-7: HYDROCINNAMIC ACID N-HYDROXYSUCCINIMIDE E… [cymitquimica.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. biotium.com [biotium.com]

- 12. NHS-ester-protein-labeling [protocols.io]

Introduction: Mastering the Reactivity of Dihydrocinnamic Acid NHS Ester

An In-depth Technical Guide to the Solubility and Stability of Dihydrocinnamic Acid N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Dihydrocinnamic acid N-hydroxysuccinimide (DCA-NHS) ester is a valuable amine-reactive chemical modification reagent used in bioconjugation, drug delivery, and materials science. Its utility lies in its ability to form stable, covalent amide bonds with primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][] The hydrocinnamic acid moiety provides a hydrophobic spacer arm, which can be advantageous for applications requiring enhanced membrane permeability or specific hydrophobic interactions.[3]

However, the very reactivity that makes DCA-NHS a powerful tool also renders it inherently unstable. The success of any conjugation strategy hinges on a thorough understanding of two critical, interrelated properties: its solubility and its stability. The primary pathway of degradation for all N-hydroxysuccinimide esters is hydrolysis, a reaction with water that competes directly with the desired amine conjugation (aminolysis).[4] This guide provides a detailed examination of the factors governing the solubility and stability of DCA-NHS, offering field-proven insights and quantitative data to empower researchers to achieve efficient, consistent, and reproducible results.

Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before its application. DCA-NHS is a non-sulfonated, or "classic," NHS ester, a characteristic that dictates its solubility profile.

-

Chemical Name: 1-(1-Oxo-3-phenylpropoxy)-2,5-pyrrolidinedione[5]

-

Alternate Names: Dihydrocinnamic acid NHS[5]

-

Molecular Formula: C₁₃H₁₃NO₄[5]

-

Molecular Weight: 247.25 g/mol [5]

-

CAS Number: 109318-10-7[5]

Caption: Chemical structure of Dihydrocinnamic acid NHS Ester.

I. Solubility: Preparing the Reagent for Reaction

The effectiveness of a bioconjugation reaction begins with the proper dissolution of the NHS ester. Due to the hydrophobic nature of the dihydrocinnamic acid backbone and the lack of a solubilizing sulfo-group, DCA-NHS is poorly soluble in aqueous buffers.[6] Therefore, it must first be dissolved in a water-miscible, anhydrous organic solvent before being introduced to the aqueous reaction mixture containing the target biomolecule.

Recommended Solvents and Best Practices

The choice of solvent is critical not only for dissolution but also for preserving the reactivity of the ester.

| Solvent | Recommended Use | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Primary Choice. High dissolving power for many NHS esters. | Must be anhydrous. DMSO is highly hygroscopic; use a fresh bottle or a properly stored anhydrous grade.[7][8] |

| Dimethylformamide (DMF) | Secondary Choice. Effective solvent, but requires high purity. | Must be anhydrous and amine-free. DMF can degrade over time to form dimethylamine, which will react with the NHS ester, quenching its reactivity.[9] Use high-quality, fresh DMF that has no "fishy" odor.[9][10] |

Causality Behind Solvent Choice: The primary reason for using anhydrous DMSO or DMF is to prevent premature hydrolysis of the NHS ester.[8] Water is a reactant in the degradation pathway, and its presence in the stock solution will significantly reduce the concentration of active reagent before it is even added to the protein solution.

Protocol 1: Preparation of a DCA-NHS Stock Solution

This protocol describes a self-validating system for preparing a reactive stock solution. The emphasis on anhydrous conditions is the key to trustworthiness.

-

Material Equilibration: Before opening, allow the vial of solid DCA-NHS to warm completely to room temperature (typically 20-30 minutes).[11][12] This critical step prevents atmospheric moisture from condensing onto the cold powder, which would cause immediate hydrolysis.

-

Solvent Preparation: Use a dry, clean syringe to draw anhydrous DMSO or DMF from a sealed bottle. A bottle with a septa seal is ideal for maintaining anhydrous conditions.

-

Dissolution: In a chemical fume hood, add the anhydrous solvent to the vial of DCA-NHS to achieve a desired stock concentration (e.g., 10 mg/mL or ~40 mM).[7] Mix by gentle vortexing or pipetting until the solid is completely dissolved.

-

Immediate Use: The freshly prepared stock solution should be used immediately for the highest reactivity.[11][13]

-

Storage (If Necessary): If storage is unavoidable, dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Blanket the tubes with an inert gas like argon or nitrogen, seal tightly, and store at -20°C in a desiccated container.[8][9] This minimizes both water exposure and damage from repeated freeze-thaw cycles.

II. Stability: The Critical Balance Between Aminolysis and Hydrolysis

The central challenge in using any NHS ester is managing the competition between the desired reaction with a primary amine (aminolysis) and the undesired degradation by water (hydrolysis).[4][14] Both pathways involve a nucleophilic attack on the ester's carbonyl carbon. While primary amines are stronger nucleophiles than water, the vast molar excess of water in aqueous reaction buffers makes hydrolysis a significant and unavoidable side reaction.[4]

Caption: Competing reaction pathways for DCA-NHS ester.

Key Factors Governing Stability

-

pH (The Most Critical Factor): The reaction pH presents a paradox. A higher pH increases the concentration of deprotonated, nucleophilic primary amines (-NH₂), which is necessary for the aminolysis reaction to proceed.[15][16] However, the concentration of hydroxide ions (OH⁻), which are potent nucleophiles, also increases, dramatically accelerating the rate of ester hydrolysis.[4][14]

-

Temperature: Reactions are generally performed at room temperature (20-25°C) or 4°C.[1] Lowering the temperature slows the rate of both aminolysis and hydrolysis.[6] This can be a useful strategy for controlling the reaction with very labile proteins or when longer incubation times are needed.

-

Buffer Composition: The choice of buffer is non-negotiable. Buffers must be free of extraneous primary amines.[7][13]

-

Recommended Buffers: Phosphate, bicarbonate, HEPES, or borate buffers are excellent choices.[1]

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided in the reaction step.[6][9] They can, however, be used to quench the reaction once it is complete.[6]

-

Quantitative Analysis of NHS Ester Hydrolysis

The stability of an NHS ester in an aqueous solution is best described by its half-life (t½), the time required for 50% of the active ester to be hydrolyzed. This value is highly dependent on pH and temperature.

| pH | Temperature | Approximate Half-Life of NHS Ester | Reference(s) |

| 7.0 | 0 °C | 4 - 5 hours | [6][17] |

| 8.0 | Room Temp. | ~125 - 210 minutes | [18] |

| 8.5 | Room Temp. | ~130 - 180 minutes | [18] |

| 8.6 | 4 °C | 10 minutes | [6][17] |

| 9.0 | Room Temp. | ~110 - 125 minutes | [18] |

Note: These values are for general NHS esters and provide a strong evidence-based estimate for the behavior of DCA-NHS.

III. Experimental Workflow & Quality Control

Trustworthy protocols are self-validating. The ability to measure the rate of hydrolysis under your specific experimental conditions (buffer, temperature, co-solvents) is a powerful quality control tool. The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a distinct UV absorbance at approximately 260 nm.[6] By monitoring the increase in absorbance at this wavelength over time, one can determine the rate of reagent degradation.

Protocol 2: Spectrophotometric Assay for Monitoring DCA-NHS Hydrolysis

Caption: Experimental workflow for monitoring NHS ester hydrolysis.

-

Materials:

-

Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.5)

-

Freshly prepared DCA-NHS stock solution in anhydrous DMSO (See Protocol 1)

-

Temperature-controlled UV-Vis spectrophotometer

-

Quartz cuvette

-

-

Methodology:

-

Setup: Place the desired amine-free buffer in the cuvette and allow it to equilibrate to the target temperature inside the spectrophotometer.

-

Blanking: Blank the instrument at 260 nm using the buffer-filled cuvette.[14]

-

Initiation: Add a small, precise volume of the DCA-NHS stock solution to the cuvette (final organic solvent concentration should be <10% to minimize its effect on the reaction). Mix quickly and thoroughly.[14]

-

Data Acquisition: Immediately begin recording the absorbance at 260 nm at regular time intervals. The frequency of readings should be adjusted based on the expected rate of hydrolysis (faster at higher pH).[14]

-

Data Analysis: The rate of hydrolysis can be determined by plotting the data. The slope of the linear portion of a plot of the natural logarithm of absorbance change versus time can be used to calculate the observed rate constant (k_obs).[14]

-

Conclusion and Authoritative Recommendations

The successful application of Dihydrocinnamic acid NHS ester in bioconjugation is not a matter of chance, but a result of careful control over experimental parameters. Its limited aqueous solubility necessitates the use of anhydrous organic solvents for stock solution preparation, while its inherent instability in aqueous media requires a strategic approach to reaction design.

By adhering to the following core principles, researchers can maximize conjugation efficiency and ensure the reproducibility of their results:

-

Prioritize Anhydrous Conditions: Always use high-quality, anhydrous DMSO or DMF for preparing stock solutions and protect the solid reagent from moisture at all times.[8]

-

Control the pH: Operate within the optimal pH range of 7.2-8.5, understanding that this is a compromise between amine reactivity and ester stability.[1][6]

-

Work Fresh: Prepare the DCA-NHS stock solution immediately before adding it to your biomolecule solution to ensure maximum reactivity.[11]

-

Choose Buffers Wisely: Use only amine-free buffers such as phosphate, bicarbonate, or HEPES for the conjugation reaction.[1]

-

Validate Your System: When developing a new protocol, use the spectrophotometric assay to confirm the stability of DCA-NHS under your specific conditions.

A comprehensive understanding of the interplay between solubility and stability is the cornerstone of mastering bioconjugation with Dihydrocinnamic acid NHS ester, transforming it from a sensitive reagent into a reliable and powerful tool for scientific discovery.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Advances. Retrieved from [Link]

-

Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. The Glen Report 33.13. Retrieved from [Link]

-

Fluidic Sciences. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]

-

Kölbel, K., Ihling, C. H., & Sinz, A. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 30(6), 1115–1127. Retrieved from [Link]

-

AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]

-

ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]

-

Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. Hydrocinnamic Acid N-Hydroxysuccinimide Ester | 109318-10-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 17. help.lumiprobe.com [help.lumiprobe.com]

- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

A-Z Guide to Amine Modification Using Hydrocinnamic Acid N-Hydroxysuccinimide Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinnamic acid N-hydroxysuccinimide (HCA-NHS) ester is a pivotal reagent in modern bioconjugation, enabling the stable and efficient modification of primary amines on proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the core principles, reaction mechanisms, and practical applications of HCA-NHS. We will delve into the critical parameters governing the success of conjugation, offer a detailed, field-proven protocol, and discuss methods for the characterization of the resulting conjugates. The inclusion of the hydrocinnamic acid linker imparts specific physicochemical properties, such as hydrophobicity, which can be strategically leveraged in applications ranging from drug delivery to the functionalization of surfaces.[1] This document serves as a technical resource to empower researchers to confidently and reproducibly employ HCA-NHS in their experimental workflows.

Introduction: The Strategic Role of HCA-NHS in Bioconjugation

The covalent modification of proteins and other biomolecules is a cornerstone of drug discovery, diagnostics, and fundamental research.[2] Among the various functional groups available for targeting, primary amines (–NH2), found at the N-terminus of polypeptides and on the side chain of lysine residues, are particularly attractive.[3] They are typically abundant, surface-exposed, and possess strong nucleophilic character at physiological pH, making them readily accessible for chemical conjugation.[3]

N-hydroxysuccinimide (NHS) esters are one of the most widely used classes of amine-reactive reagents.[3][4] They react with primary amines under mild aqueous conditions to form highly stable amide bonds.[3][5] Hydrocinnamic acid N-hydroxysuccinimide ester specifically introduces a linker with a phenylpropyl group. This non-cleavable, hydrophobic spacer can be advantageous for applications requiring controlled spacing or altered solubility characteristics of the final conjugate.[1] The strategic choice of a linker like hydrocinnamic acid is critical as it can influence the stability, solubility, and biological activity of the resulting bioconjugate.[2][6]

Chemical Principles and Reaction Mechanism

The conjugation reaction between HCA-NHS and a primary amine is a classic example of nucleophilic acyl substitution.[7] The process is efficient and yields a stable, covalent amide bond along with the release of N-hydroxysuccinimide as a byproduct.[3][5]

The Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester.[5][8]

-

Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.[5]

-

Amide Bond Formation: The intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond between the hydrocinnamic acid linker and the target molecule.[5]

Figure 1: Reaction mechanism of HCA-NHS with a primary amine.

Competing Reaction: Hydrolysis The primary competing reaction is the hydrolysis of the NHS ester by water, which regenerates the carboxylic acid (hydrocinnamic acid) and renders the reagent inactive.[7][9] The rate of hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[3][8][9] Therefore, reaction conditions must be carefully optimized to favor aminolysis over hydrolysis.[7]

Core Protocol: Amine Modification of a Target Protein

This protocol provides a robust, self-validating workflow for the conjugation of HCA-NHS to a protein.

Figure 2: General experimental workflow for amine modification.

Step-by-Step Methodology

-

Reagent and Buffer Preparation

-

Protein Solution: Dissolve the target protein in an amine-free buffer at a concentration of 1-10 mg/mL.[10] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate/carbonate buffer.[3][11] The optimal pH is between 7.2 and 8.5.[3]

-

Expert Insight: A pH of 8.3-8.5 is often recommended as the sweet spot.[4][10][11] This pH is high enough to ensure a sufficient population of deprotonated, nucleophilic primary amines (the pKa of lysine's ε-amino group is ~10.5) but low enough to keep the rate of NHS-ester hydrolysis manageable.[8] Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction.[3][11]

-

-

HCA-NHS Stock Solution: HCA-NHS is susceptible to hydrolysis and should be prepared immediately before use. Dissolve the HCA-NHS powder in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of ~10 mM.[10][11]

-

-

Conjugation Reaction

-

Calculate the required volume of the HCA-NHS stock solution. A 10- to 20-fold molar excess of HCA-NHS over the protein is a common starting point for optimization.[7]

-

Add the calculated volume of the HCA-NHS solution to the stirring protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][7] Reaction times may need to be optimized depending on the protein and desired degree of labeling.

-

-

Quenching the Reaction (Optional but Recommended)

-

Purification of the Conjugate

Critical Parameters and Optimization

The success of an amine modification experiment hinges on the careful control of several key parameters.

| Parameter | Recommended Range | Rationale & Field-Proven Insights |

| pH | 7.2 - 8.5 | This range balances the need for deprotonated (nucleophilic) amines with the need to minimize the competing hydrolysis of the NHS ester.[3][7][8] Hydrolysis rates increase dramatically at pH > 8.5.[3][13] |

| Molar Ratio | 5:1 to 50:1 (NHS:Protein) | The optimal ratio depends on the number of accessible amines on the target and the desired degree of labeling. Start with a 10-20 fold excess and optimize.[7] High ratios can lead to protein precipitation or loss of function. |

| Buffer Choice | Phosphate, Bicarbonate, Borate, HEPES | Crucially, avoid amine-containing buffers like Tris or glycine in the main reaction , as they compete with the target molecule.[3][11][12] |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow both the conjugation and hydrolysis reactions, allowing for longer, more controlled incubations (e.g., overnight).[3] Room temperature reactions are faster (0.5-4 hours) but hydrolysis is more rapid.[3] |

| Protein Conc. | 1 - 10 mg/mL | Higher protein concentrations favor the bimolecular conjugation reaction over the hydrolysis reaction, which is pseudo-first order with respect to water.[3][10] |

Table 1: Critical Parameters for HCA-NHS Conjugation.

Characterization of the Conjugate

After purification, it is essential to validate the success of the conjugation and characterize the product.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are powerful for confirming conjugation.[14][15] By comparing the mass of the modified protein to the unmodified protein, the number of attached linkers (degree of labeling) can be determined.[14] Peptide mapping via LC-MS/MS can even identify the specific lysine residues that were modified.[16][17]

-

Chromatography:

-

Reverse-Phase HPLC (RP-HPLC): Can often separate species with different numbers of attached hydrophobic HCA linkers, providing information on the distribution of the drug-to-protein ratio.[14]

-

Size-Exclusion Chromatography (SEC): Primarily used to detect and quantify aggregation, a potential side effect of modification.[16]

-

-

Spectroscopy:

-

Differential Scanning Calorimetry (DSC): Measures the thermal stability of the conjugate compared to the native protein, providing insights into how the modification affects the protein's folded state.[14][17]

Applications in Research and Drug Development

The unique properties of the hydrocinnamic acid linker make HCA-NHS a valuable tool in several advanced applications.

-

Antibody-Drug Conjugates (ADCs): The hydrophobic nature of the linker can influence the overall properties of an ADC, potentially enhancing its interaction with cell membranes or affecting its aggregation propensity.[1]

-

Surface Functionalization: HCA-NHS is used to modify amine-functionalized surfaces (e.g., nanoparticles, microarray slides) to attach proteins or other ligands, leveraging the linker's properties to modulate surface interactions.[1][18]

-

Development of Bioprobes: The hydrocinnamic acid moiety can be part of a larger probe structure, where its hydrophobicity is tuned for specific binding or cellular uptake characteristics.

-

Enhanced Biological Activity: Hydroxycinnamic acids and their derivatives are known to possess a range of biological activities, including antioxidant properties.[6][19][20] Conjugating them to other molecules, such as chitosan, can enhance the biomaterial's overall function.[21][22]

Conclusion

Hydrocinnamic acid N-hydroxysuccinimide ester is a versatile and effective reagent for the modification of primary amines. By understanding the underlying chemical principles—particularly the critical interplay between aminolysis and hydrolysis—and by carefully controlling key reaction parameters like pH, stoichiometry, and temperature, researchers can achieve robust and reproducible bioconjugation. The hydrophobic character of the hydrocinnamic acid linker offers an additional level of design control, making it a strategic choice for developing advanced therapeutics, diagnostics, and research tools. Proper post-conjugation purification and thorough characterization are paramount to ensuring the quality, consistency, and efficacy of the final product.

References

-

NHS ester labeling of amino biomolecules. Lumiprobe.

-

Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific Inc.

-

NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

-

Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. BenchChem.

-

Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Integrated DNA Technologies, Inc.

-

Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

-

Conjugation Protocol for Amine Reactive Dyes. Tocris Bioscience.

-

A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem.

-

Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. MDPI.

-

Protein Characterization Techniques for Biologics Development. Mabion.

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.

-

Analysis and characterization of protein-drug conjugates? ResearchGate.

-

HYDROCINNAMIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS 109318-10-7. CymitQuimica.

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators.

-

Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies.

-

Advanced Characterization of Antibody-Drug Conjugates and Antibody-Fusion Proteins. TA Instruments.

-

HYDROCINNAMIC ACID N-HYDROXYSUCCINIMIDE ESTER CAS 109318-10-7. ChemicalBook.

-

Characterization of 8-(Benzyloxy)-8-oxooctanoic Acid-Protein Conjugates: A Comparative Guide. BenchChem.

-

N-Hydroxysuccinimide active ester. Funakoshi Co., Ltd.

-

n-hydroxysuccinimide ester functionalized: Topics by Science.gov. Science.gov.

-

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.

-

Chitosan–Hydroxycinnamic Acids Conjugates: Emerging Biomaterials with Rising Applications in Biomedicine. National Center for Biotechnology Information.

-

The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine.

-

(PDF) Chitosan–Hydroxycinnamic Acids Conjugates: Emerging Biomaterials with Rising Applications in Biomedicine. ResearchGate.

-

Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. National Center for Biotechnology Information.

-

Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE.

-

Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. National Institutes of Health.

-

The Role of Linkers in Bioconjugation for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. BenchChem.

-

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). ResearchGate.

Sources

- 1. CAS 109318-10-7: HYDROCINNAMIC ACID N-HYDROXYSUCCINIMIDE E… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. glenresearch.com [glenresearch.com]

- 6. Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 16. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]

- 17. m.youtube.com [m.youtube.com]

- 18. n-hydroxysuccinimide ester functionalized: Topics by Science.gov [science.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chitosan–Hydroxycinnamic Acids Conjugates: Emerging Biomaterials with Rising Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spacer Arm Effects of Hydrocinnamic Acid N-Hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Hydroxysuccinimide (NHS) esters are fundamental tools in bioconjugation, enabling the covalent attachment of molecules to proteins and other biomolecules with high efficiency and specificity.[1] The choice of the spacer arm, the molecular chain separating the reactive NHS ester from the molecule of interest, is a critical design element that significantly influences the properties and performance of the resulting conjugate. This guide provides a comprehensive technical analysis of Hydrocinnamic Acid N-Hydroxysuccinimide Ester (HSE), focusing on the distinct effects imparted by its hydrocinnamic acid spacer. We will explore the physicochemical properties of this spacer, its impact on steric hindrance, hydrophobicity, and conjugate stability, and provide detailed experimental protocols for its application in key research and development areas.

Core Principles of NHS Ester Chemistry and the Role of Spacer Arms

The foundation of this guide rests on the well-established chemistry of NHS esters. These reagents react with primary amines (-NH₂), predominantly found at the N-terminus of proteins and on the side chains of lysine residues, to form stable amide bonds.[2][] This reaction is highly pH-dependent, with an optimal range typically between pH 8.3 and 8.5, where the primary amines are deprotonated and thus sufficiently nucleophilic.[4][5]

A critical, yet sometimes overlooked, component of an NHS ester reagent is the spacer arm . This structural element provides physical separation between the conjugated molecules, a feature that has profound implications for the final bioconjugate.[6] The choice of spacer influences:

-

Steric Hindrance: A spacer arm can alleviate steric clashes between the conjugated molecule and the biomolecule, which is crucial for preserving the biological activity of both components.[6]

-

Solubility and Hydrophobicity: The chemical nature of the spacer can significantly alter the solubility of the conjugate. Hydrophilic spacers, like polyethylene glycol (PEG), can enhance aqueous solubility, while hydrophobic spacers can influence membrane interactions.[6][7]

-

Flexibility and Reach: The length and composition of the spacer arm dictate the distance and rotational freedom between the linked molecules, affecting their ability to interact optimally with their respective targets.[6]

The Hydrocinnamic Acid Spacer: A Physicochemical Perspective

Hydrocinnamic acid, also known as 3-phenylpropanoic acid, is a phenylpropanoid with the chemical formula C₉H₁₀O₂.[8][9] When incorporated as a spacer arm in an NHS ester, it introduces a unique combination of properties.

Chemical Structure of Hydrocinnamic Acid N-Hydroxysuccinimide Ester (HSE)

Caption: Chemical structure of Hydrocinnamic Acid N-Hydroxysuccinimide Ester.

Key Physicochemical Properties:

-

Hydrophobicity: The phenyl ring and the three-carbon alkyl chain impart a significant degree of hydrophobicity to the spacer.[6] This property can be advantageous for applications requiring interaction with lipid bilayers or hydrophobic pockets on proteins. However, it can also lead to aggregation and reduced solubility of the conjugate in aqueous media.[10]

-

Rigidity and Defined Length: The combination of the rigid phenyl group and the flexible ethyl chain provides a spacer with a relatively well-defined length and some conformational restriction compared to a simple alkyl chain. This can be beneficial for maintaining a specific distance between the conjugated partners.

-

Aromaticity: The presence of the phenyl ring offers the potential for π-π stacking interactions, which could influence the orientation and binding of the conjugate to its target.

| Property | Description | Implication for Bioconjugation |

| Spacer Length | Approximately 8-10 Å | Provides moderate separation to mitigate steric hindrance. |

| Hydrophobicity (logP) | Moderately high | Can enhance membrane permeability but may also increase aggregation.[10] |

| Flexibility | Semi-rigid | Offers a balance between conformational freedom and defined spatial orientation. |

Functional Implications of the Hydrocinnamic Acid Spacer Arm

The unique properties of the hydrocinnamic acid spacer translate into distinct functional effects in various applications.

Immunoassay Development

In immunoassays, the length and nature of the spacer arm used to conjugate haptens to carrier proteins or detection labels can dramatically affect antibody recognition and assay sensitivity.[11]

-

Optimal Hapten Presentation: A spacer of appropriate length, such as the hydrocinnamic acid spacer, can effectively present a small molecule hapten to the immune system, leading to the generation of high-affinity antibodies.[11] Studies have shown that spacer arms of 6-8 carbon atoms in length often induce a strong antibody response.[11]

-